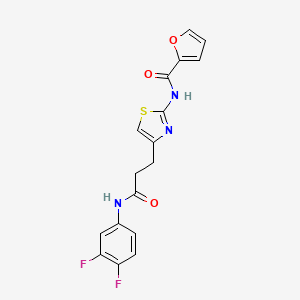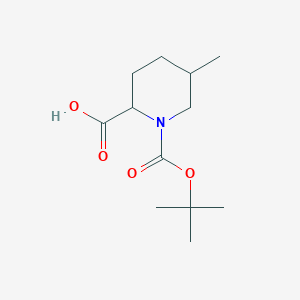
1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid” is a type of organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) were prepared and used as the starting materials in dipeptide synthesis .Molecular Structure Analysis
The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It can be deprotected under acidic conditions commonly with trifluoroacetic acid .Chemical Reactions Analysis
The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 hours depending on the substrate .Physical And Chemical Properties Analysis
The heat capacities of Boc-protected amino acids were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K .Scientific Research Applications
Peptide Synthesis
Boc-5-Me-Pip-2-COOH: is widely used in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group protects the amine functionality during the synthesis process, preventing unwanted side reactions. It is particularly useful in the synthesis of complex peptides, where precise control over reaction conditions is necessary .
Medicinal Chemistry
In medicinal chemistry, Boc-5-Me-Pip-2-COOH serves as a building block for the creation of various pharmaceutical compounds. Its structure is often incorporated into molecules that target neurological pathways, potentially leading to treatments for diseases such as Alzheimer’s and Parkinson’s .
Drug Design
The compound’s unique structure makes it valuable in drug design, especially in the development of enzyme inhibitors. Researchers can use Boc-5-Me-Pip-2-COOH to mimic certain aspects of a substrate, allowing them to create inhibitors that bind to the active site of enzymes, thus modulating their activity .
Bioconjugation
Boc-5-Me-Pip-2-COOH: can be used in bioconjugation techniques, where it is attached to proteins or other biomolecules to alter their properties or to serve as a linker molecule. This application is crucial in developing targeted drug delivery systems and diagnostic tools .
Material Science
In material science, Boc-5-Me-Pip-2-COOH can be utilized to modify the surface properties of materials. By attaching this compound to polymers or other surfaces, researchers can create materials with specific characteristics, such as increased biocompatibility or altered physical properties .
Chemical Biology
Chemical biologists use Boc-5-Me-Pip-2-COOH to study protein-protein interactions and other biological processes. The compound can be incorporated into small molecules that interact with proteins, providing insights into the mechanisms of disease and the function of biological pathways .
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . This suggests that the compound may interact with amino groups in biological systems.
Mode of Action
The compound contains a Boc group, which is known to protect amino groups during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the protected amino group . This deprotection process involves the cleavage of the carbonyl oxygen and elimination of tert-butyl iodide . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .
Biochemical Pathways
The compound plays a significant role in peptide synthesis, particularly in the protection and deprotection of amine functional groups . It’s involved in the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis . The compound’s role in these biochemical pathways can influence the formation of peptides and proteins, affecting various downstream cellular processes.
Result of Action
The compound’s action results in the protection of amino groups during peptide synthesis, preventing unwanted reactions with these groups . This can influence the structure and function of the synthesized peptides, potentially affecting various cellular processes.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group is typically performed under acidic conditions . Additionally, the compound’s stability and reactivity can be affected by temperature, as high temperatures can facilitate the deprotection of Boc amino acids and peptides .
Safety and Hazards
Future Directions
The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of Boc-protected amino acids in peptide chemistry could be expanded, and AAILs could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
properties
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXYTLOWYXOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2760488-73-9 |
Source


|
| Record name | rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

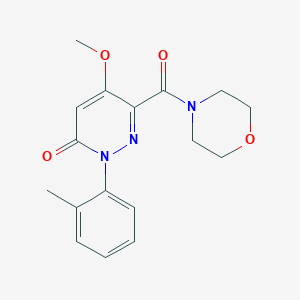
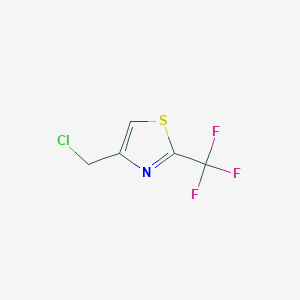
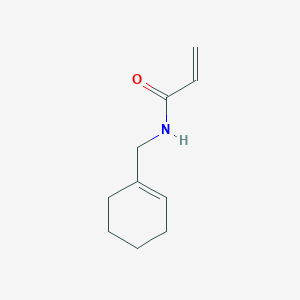
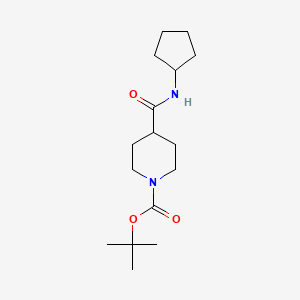
![(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873142.png)
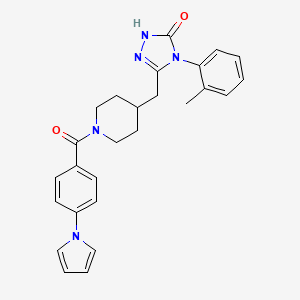
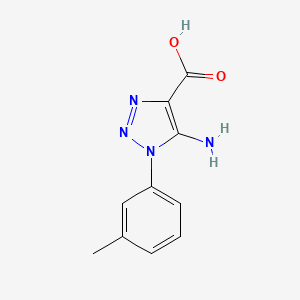
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)
